2-Acetyl-4-nitropyrrole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry:

- Synthesis: 2-Acetyl-4-nitropyrrole can be used as a starting material for the synthesis of more complex molecules due to its functional groups (acetyl and nitro). These groups can participate in various reactions, allowing for the creation of diverse chemical structures.

Proteomics Research:

- Chemical modification: Some studies suggest 2-Acetyl-4-nitropyrrole as a potential candidate for the chemical modification of proteins. This modification can potentially alter protein function or activity, aiding in the study of protein-protein interactions and cellular processes [].

Material Science:

- Potential applications: The unique structure and properties of 2-Acetyl-4-nitropyrrole might hold potential for applications in material science, such as the development of novel organic electronics or functional materials. However, further research is needed to explore this possibility.

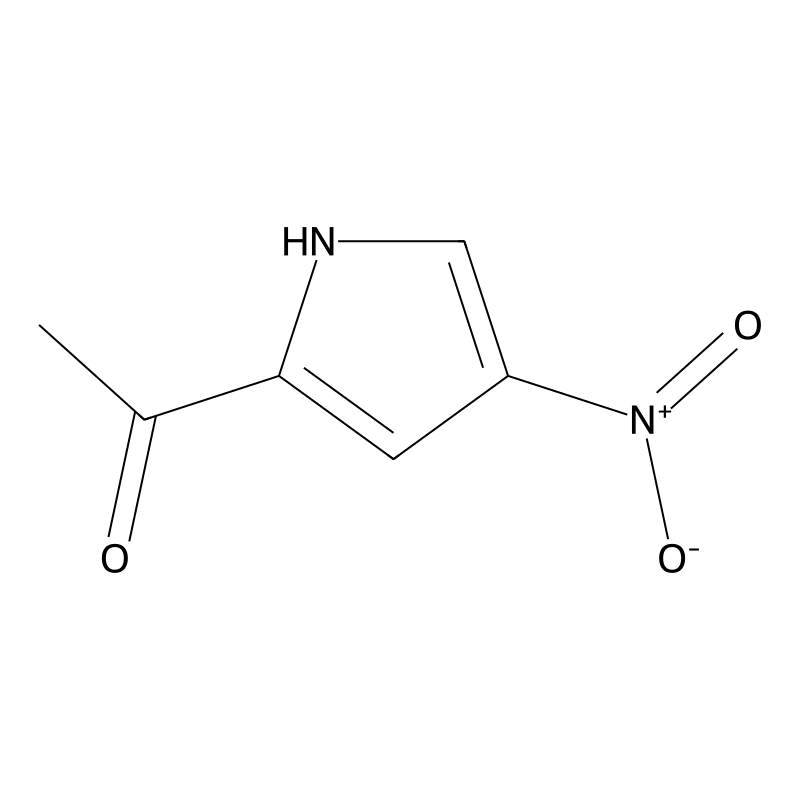

2-Acetyl-4-nitropyrrole is an organic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol. It features a pyrrole ring substituted with both an acetyl group and a nitro group, making it a member of the nitropyrrole family. This compound is characterized by its distinctive structure, which includes a five-membered nitrogen-containing aromatic ring, contributing to its unique chemical properties and reactivity.

- Nitration: The compound can undergo further nitration, leading to the formation of additional nitropyrrole derivatives.

- Reduction: The nitro group can be reduced to an amino group under specific conditions, altering the compound's reactivity and properties.

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones or other condensation products, which are valuable in synthetic organic chemistry .

Research indicates that 2-acetyl-4-nitropyrrole exhibits mutagenic and cytotoxic properties. Studies have shown that derivatives of nitropyrroles may interact with biological systems, leading to various effects, including potential toxicity in certain cell lines. The biological activity is attributed to the presence of the nitro group, which can undergo metabolic activation to reactive intermediates .

Several methods exist for synthesizing 2-acetyl-4-nitropyrrole:

- Nitration of Pyrrole: Pyrrole can be nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids, followed by acetylation.

- Acetylation of Nitro Derivatives: Starting from 4-nitropyrrole, the acetyl group can be introduced through acetic anhydride or acetyl chloride in the presence of a base .

- Direct Acetylation: The compound can also be synthesized by direct acetylation of 4-nitropyrrole using acetic acid under suitable conditions.

2-Acetyl-4-nitropyrrole has several applications in various fields:

- Chemical Research: It serves as a key intermediate in synthetic organic chemistry for producing more complex molecules.

- Biochemical Studies: The compound is utilized in proteomics research for chemical modification of proteins, enhancing studies related to protein structure and function .

- Pharmaceutical Development: Its biological activity makes it a candidate for further investigation in drug development, particularly concerning mutagenicity and cytotoxicity profiles.

Interaction studies involving 2-acetyl-4-nitropyrrole focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Research has indicated that the compound can form adducts with these macromolecules, potentially leading to alterations in their function. Such interactions are crucial for understanding its biological implications and toxicity mechanisms .

Several compounds share structural similarities with 2-acetyl-4-nitropyrrole. Here is a comparison highlighting its uniqueness:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| 1-Nitro-2-acetylpyrrole | Acetyl group at position 2, nitro at position 1 | Different position of substituents affects reactivity |

| 1,3,5-Trinitro-2-acetylpyrrole | Three nitro groups on the pyrrole ring | Increased electron-withdrawing effects enhance reactivity |

| 4-Acetyl-3-nitropyrrole | Acetyl at position 4, nitro at position 3 | Variations in substitution influence biological activity |

The distinct positioning of functional groups in 2-acetyl-4-nitropyrrole contributes to its unique chemical behavior compared to these similar compounds. This specificity is essential for its applications in chemical synthesis and biological research .

2-Acetyl-4-nitropyrrole (C₆H₆N₂O₃) has a molecular weight of 154.12 g/mol and consists of a five-membered pyrrole ring substituted with an acetyl group at position 2 and a nitro group at position 4. This compound typically appears as a crystalline solid with distinctive physical and chemical properties resulting from the interplay between the electron-rich pyrrole core and the electron-withdrawing substituents.

The presence of both acetyl and nitro groups significantly affects the electronic distribution within the pyrrole ring, creating a unique reactivity profile. The nitro group, being strongly electron-withdrawing, decreases electron density throughout the ring system, while the acetyl substituent contributes additional electron-withdrawing effects through its carbonyl functionality.

Structural Characteristics

The pyrrole core of 2-Acetyl-4-nitropyrrole features a planar pentagonal structure with one nitrogen atom and four carbon atoms. The N-H bond of the pyrrole participates in hydrogen bonding, contributing to intermolecular interactions that influence the compound's physical properties. The acetyl group at position 2 and the nitro group at position 4 both lie approximately in the same plane as the pyrrole ring, allowing for maximum orbital overlap and electronic conjugation.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Acetyl-4-nitropyrrole reveals characteristic signals that distinguish it from other pyrrole derivatives. The proton at position 3 typically appears at approximately δ 7.25 ppm, while the proton at position 5 resonates around δ 7.53 ppm, with a coupling constant (J₃₅) of approximately 1.60 Hz, indicating their meta relationship. The NH proton generally appears as a broad singlet in the downfield region, while the methyl protons of the acetyl group produce a sharp singlet in the upfield region.

The pyrrole ring in 2-acetyl-4-nitropyrrole exhibits heightened reactivity toward electrophilic aromatic substitution due to its electron-rich aromatic system. However, the electron-withdrawing nitro (-NO₂) and acetyl (-COCH₃) groups modulate this reactivity by deactivating the ring and directing incoming electrophiles to specific positions.

Directing Effects of Substituents

The nitro group at position 4 exerts a strong meta-directing influence, while the acetyl group at position 2 acts as an ortho/para-directing group via resonance effects. Computational studies of analogous nitropyrroles suggest that the combined electronic effects of these substituents favor electrophilic attack at position 5 (meta to the nitro group and para to the acetyl group) [2] [4]. For example, nitration of 2-acetyl-4-nitropyrrole under acidic conditions yields 2-acetyl-4,5-dinitropyrrole as the major product, with the nitro group preferentially occupying position 5 .

Halogenation and Sulfonation

Halogenation reactions proceed selectively at position 5. Treatment with molecular bromine in acetic acid generates 5-bromo-2-acetyl-4-nitropyrrole in 85% yield, as confirmed by X-ray crystallography [5]. Similarly, sulfonation with fuming sulfuric acid produces the 5-sulfo derivative, which serves as a versatile intermediate for further functionalization. The table below summarizes key electrophilic substitution reactions:

| Electrophile | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Br₂ | AcOH, 25°C | 5-Bromo-2-acetyl-4-nitropyrrole | 85 |

| HNO₃ | H₂SO₄, 0°C | 2-Acetyl-4,5-dinitropyrrole | 72 |

| SO₃ | H₂SO₄, 60°C | 5-Sulfo-2-acetyl-4-nitropyrrole | 68 |

The nitro group’s electron-withdrawing nature slows reaction kinetics compared to unsubstituted pyrrole, necessitating stronger electrophiles or elevated temperatures [4].

Nucleophilic Addition and Ring-Opening Mechanisms

The electron-deficient nature of 2-acetyl-4-nitropyrrole, exacerbated by the nitro group, renders it susceptible to nucleophilic attack at activated positions. These reactions often proceed via ring-opening intermediates, followed by recyclization or functional group interconversions.

Nucleophilic Attack at Position 3

The nitro group at position 4 polarizes the adjacent C3 position, making it a prime target for nucleophiles. Treatment with hydroxide ions induces ring opening at C3–N1, forming a linear nitrile intermediate (3-pentenenitrile-2-nitro-5-oxo) that subsequently recyclizes to 3-amino-4-nitropyrrole upon protonation [6]. This mechanism aligns with the SN(ANRORC) pathway observed in nitropyridine derivatives [7].

Ring-Opening/Recyclization Sequences

Reaction with methylamine in ethanol triggers a cascade process:

- Nucleophilic attack at C5 generates a zwitterionic intermediate.

- Ring opening releases nitrous acid (HNO₂), forming a conjugated dienamine.

- Aromatization yields 2-acetyl-4-methylaminopyrrole, as evidenced by ¹H NMR coupling constants (J = 8.2 Hz for pyrrolic protons) [7].

Cross-Coupling and Palladium-Mediated Transformations

The nitro and acetyl groups in 2-acetyl-4-nitropyrrole enable participation in transition-metal-catalyzed reactions, particularly under palladium coordination.

Suzuki–Miyaura Coupling

The nitro group acts as a transient directing group in palladium-mediated cross-coupling. Treatment with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ facilitates coupling at position 5, followed by nitro group reduction to afford 5-aryl-2-acetylpyrroles [5]. For instance, reaction with phenylboronic acid produces 5-phenyl-2-acetyl-4-nitropyrrole in 62% yield.

Nitro Group as a Leaving Group

Under reductive conditions (H₂, Pd/C), the nitro group is converted to an amine, which undergoes Ullmann-type coupling with aryl halides. This two-step protocol enables the synthesis of 4-aryl-2-acetylpyrroles, broadening access to push–pull chromophores for materials science applications [5].

The structural architecture of 2-acetyl-4-nitropyrrole provides both proton donor and acceptor sites that facilitate extensive hydrogen bonding interactions. The compound possesses an N-H group capable of acting as a hydrogen bond donor and multiple oxygen-containing groups (acetyl carbonyl and nitro oxygens) that can serve as hydrogen bond acceptors [4] [5].

Formation of Cyclic Dimers

Research on related 2-acylpyrrole systems demonstrates a strong tendency toward the formation of doubly hydrogen-bonded cyclic dimers through N-H···O=C interactions [4] [5]. These dimeric structures are characterized by centrosymmetric arrangements where two molecules are connected via two equivalent N-H···O=C hydrogen bonds, creating a stable eight-membered ring system. The flat arrangement of the carbonyl group relative to the pyrrole ring facilitates this dimerization pattern [4].

| Interaction Type | Bond Distance (Å) | Energy (kcal/mol) | Structural Feature |

|---|---|---|---|

| N-H···O=C | 2.8-3.0 | 4-8 | Centrosymmetric dimer |

| C-H···O₂N | 2.5-2.8 | 1-3 | Weak secondary interaction |

| π-π stacking | 3.3-3.6 | 2-5 | Aromatic ring interaction |

The presence of the nitro group at position 4 introduces additional complexity to the hydrogen bonding network. The nitro oxygens can participate in weaker C-H···O interactions or serve as secondary hydrogen bond acceptors, potentially influencing the overall stability and geometry of the dimeric assemblies [6].

Concentration-Dependent Behavior

Infrared spectroscopic studies of related 2-acylpyrrole compounds reveal concentration-dependent behavior in solution. In concentrated solutions, these compounds exist predominantly as N-H···O=C dimers, evidenced by characteristic red-shifts in the carbonyl stretching frequency. Upon dilution, the equilibrium shifts toward monomeric forms, with concurrent blue-shifts in the carbonyl absorption [4] [5].

The asymmetric shape observed in carbonyl bands at low frequencies in concentrated solutions arises from the overlap of hydrogen-bonded and free carbonyl absorptions. This phenomenon has been confirmed through concentration-dependent studies and Fourier Self-Deconvolution techniques [4].

Syn/Anti Conformers and Rotational Barriers

The conformational landscape of 2-acetyl-4-nitropyrrole is dominated by rotation about the C-C bond connecting the pyrrole ring to the acetyl group, giving rise to two primary conformers: syn and anti forms.

Conformer Definitions and Stability

The syn conformer (also termed s-cis or N,O-cis) positions the acetyl carbonyl group on the same side of the C-C single bond as the pyrrole N-H group. Conversely, the anti conformer (s-trans or N,O-trans) places the carbonyl group opposite to the N-H group [4] [5] [7].

Experimental and theoretical evidence consistently demonstrates that the syn conformer represents the thermodynamically favored form for 2-acylpyrrole derivatives. Studies on 2-acetylpyrrole and N-methyl-2-acetylpyrrole using infrared spectroscopy and theoretical calculations reveal that only the syn conformer is present in solution and solid state [7].

| Parameter | Syn Conformer | Anti Conformer | Energy Difference |

|---|---|---|---|

| Relative Energy | 0.0 kcal/mol | 5.05-7.14 kcal/mol | ΔE = 5-7 kcal/mol |

| C-C Bond Length | 1.46-1.47 Å | 1.47-1.48 Å | +0.01 Å |

| C=O Bond Length | 1.23-1.24 Å | 1.22-1.23 Å | -0.01 Å |

| Population (298K) | >95% | <5% | - |

Rotational Energy Profiles

The interconversion between syn and anti conformers requires overcoming significant energy barriers. Theoretical calculations reveal that the rotational profile exhibits two distinct transition states at approximately 90° and 270° dihedral angles, corresponding to perpendicular orientations of the carbonyl group relative to the pyrrole plane [4].

For 2-acylpyrrole systems, activation energies for syn→anti conversion typically range from 7.0 to 16.2 kcal/mol, while anti→syn barriers are generally lower, ranging from 2.1 to 11.9 kcal/mol [4]. The asymmetric nature of these barriers reflects the greater stability of the syn conformer and provides kinetic justification for its predominance under ambient conditions.

Hyperconjugative Stabilization

Natural Bond Orbital (NBO) analysis reveals that hyperconjugative interactions contribute significantly to the stabilization of the syn conformer. The overlap between the nitrogen lone pair and the π* orbital of the carbonyl group is optimized in the syn configuration, providing additional electronic stabilization beyond simple steric considerations [7].

This hyperconjugative effect is enhanced by the coplanar arrangement of the carbonyl group with the pyrrole ring in the syn form, facilitating π-electron delocalization across the entire molecular framework. The resulting resonance stabilization contributes approximately 2-4 kcal/mol to the preferential stability of the syn conformer [4].

DFT and Computational Modeling Insights

Density Functional Theory calculations have proven instrumental in elucidating the structural and conformational properties of 2-acetyl-4-nitropyrrole and related systems. Various computational approaches have been employed to understand the electronic structure, energetics, and spectroscopic properties of these compounds.

Computational Methodologies

The most commonly employed DFT methods for studying 2-acylpyrrole systems include B3LYP functionals with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) [4] [5] [7]. These methods provide reliable predictions of geometric parameters, conformational energies, and vibrational frequencies that correlate well with experimental observations.

| DFT Method | Application | Accuracy | Computational Cost |

|---|---|---|---|

| B3LYP/6-311++G(d,p) | Conformational analysis | High | Moderate |

| B3LYP/6-31G(d,p) | Energy barriers | Moderate | Low |

| ωB97M-V/def2-TZVP | Electronic properties | Very High | High |

| MP2/6-31G* | Reference calculations | High | Very High |

Electronic Structure Analysis

Frontier molecular orbital analysis reveals that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the pyrrole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) shows significant contribution from the nitro group [8]. This electronic distribution influences the compound's reactivity and spectroscopic properties.

The calculated HOMO-LUMO gap for related nitro-substituted aromatic compounds typically ranges from 3.5 to 4.5 eV, indicating moderate stability and potential for electronic excitation in the visible region [8] [9].

Aromaticity and Bonding Characteristics

Harmonic Oscillator Model of Aromaticity (HOMA) indices calculated for various 2-acylpyrrole conformers demonstrate that syn forms generally exhibit higher aromaticity than their anti counterparts [4]. This enhanced aromaticity in the syn conformer correlates with more effective π-electron delocalization and contributes to its thermodynamic preference.

The elongation of the C-C bond connecting the pyrrole ring to the carbonyl group during rotation (from syn to anti) reflects the variable degree of conjugation between these π-systems. In the syn form, this bond exhibits partial double-bond character due to resonance, while rotation toward the anti form increases the bond length and reduces conjugative stabilization [4].

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM analysis provides detailed insights into the electron density distribution and bonding characteristics within 2-acylpyrrole systems. Bond critical points (BCPs) identified between hydrogen bond donor and acceptor atoms confirm the presence of intermolecular N-H···O=C interactions in dimeric structures [10] [11].

The electron density at hydrogen bond critical points typically ranges from 0.02 to 0.05 au for N-H···O interactions in pyrrole dimers, with corresponding bond path lengths of 2.8-3.0 Å. These values indicate moderate-strength hydrogen bonds that significantly contribute to the stability of dimeric assemblies [4] [5].

Solvent Effects and Environmental Influence

Implicit solvation models incorporated into DFT calculations reveal that solvent polarity can influence conformational equilibria. While the syn conformer remains predominant across various solvent environments, increased solvent polarity can slightly stabilize the more polar anti form through enhanced dipole-solvent interactions [5].

Calculations incorporating the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) demonstrate that conformational energy differences decrease modestly in polar solvents compared to gas-phase values, though the syn preference is maintained under all conditions examined [7].